2-isopropyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine-1-sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Addition of the propan-2-yl group: This can be done through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify specific parts of the molecule.
Substitution: Various substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides, sulfonyl chlorides, and alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials or catalysts.
Biology
Biologically, triazolopyridines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, compounds like this are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, infections, or neurological disorders.
Industry
Industrially, such compounds might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for 8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridines: Other compounds in this class may share similar structural features and biological activities.
Sulfonyl-containing compounds: These compounds often exhibit unique reactivity and biological properties.
Uniqueness
What sets 8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE apart is its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H20N4O3S |
---|---|
Molecular Weight |
324.40 g/mol |
IUPAC Name |
8-piperidin-1-ylsulfonyl-2-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C14H20N4O3S/c1-11(2)18-14(19)17-10-6-7-12(13(17)15-18)22(20,21)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
WLAJSBODTACZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.